Cas no 1597079-29-2 (1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene)

1-Chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene is a halogenated aromatic compound featuring both chloro and iodo substituents, along with an ether linkage. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly for constructing complex molecules. The compound offers versatility in cross-coupling reactions and functional group transformations.
1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene structure
1597079-29-2 structure
商品名:1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene
CAS番号:1597079-29-2
MF:C13H18ClIO
メガワット:352.638895511627
CID:5830673
PubChem ID:114774683

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene
    • 1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
    • EN300-1132573
    • 1597079-29-2
    • インチ: 1S/C13H18ClIO/c1-9(2)10(3)16-13(8-15)11-5-4-6-12(14)7-11/h4-7,9-10,13H,8H2,1-3H3
    • InChIKey: GIWKLPWRQSUERE-UHFFFAOYSA-N
    • ほほえんだ: ICC(C1C=CC=C(C=1)Cl)OC(C)C(C)C

計算された属性

  • せいみつぶんしりょう: 352.00909g/mol
  • どういたいしつりょう: 352.00909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 9.2Ų

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132573-5g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1132573-10g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1132573-0.25g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1132573-1.0g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2
1g
$928.0 2023-06-09
Enamine
EN300-1132573-5.0g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2
5g
$2692.0 2023-06-09
Enamine
EN300-1132573-0.05g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1132573-0.1g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1132573-10.0g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2
10g
$3992.0 2023-06-09
Enamine
EN300-1132573-2.5g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1132573-0.5g
1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene
1597079-29-2 95%
0.5g
$809.0 2023-10-26

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 関連文献

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzeneに関する追加情報

Professional Introduction to 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene (CAS No. 1597079-29-2)

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene, a compound with the chemical identifier CAS No. 1597079-29-2, represents a significant advancement in the field of pharmaceutical chemistry and molecular biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both chloro and iodo substituents, along with an ethoxy chain terminated by a tertiary butyl group, makes it a versatile intermediate for synthesizing complex molecules.

The synthesis of 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene involves a series of well-defined chemical transformations that highlight the compound's synthetic utility. The chloro group at the para position relative to the iodo substituent allows for selective functionalization, enabling the introduction of various pharmacophores. This flexibility is particularly valuable in medicinal chemistry, where precise molecular modifications can significantly alter biological activity.

Recent research has demonstrated the utility of this compound in the development of novel therapeutic agents. For instance, studies have shown that derivatives of 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene exhibit promising activity against a range of biological targets. These include enzymes involved in inflammatory pathways and receptors associated with neurological disorders. The tertiary butyl group not only enhances solubility but also contributes to metabolic stability, making it an attractive scaffold for further derivatization.

The role of halogenated aromatic compounds in drug discovery cannot be overstated. The iodo substituent, in particular, serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The chloro group can be further modified via nucleophilic aromatic substitution or eliminated through metal-catalyzed reductive elimination, providing multiple avenues for structural diversification.

In addition to its synthetic utility, 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene has been explored in the context of targeted drug delivery systems. The ethoxy chain with its tertiary butyl termination offers potential for bioconjugation, allowing for the attachment of targeting ligands or imaging agents. This capability is particularly relevant in oncology, where tumor-specific delivery of therapeutic agents can improve efficacy while minimizing side effects.

The pharmacokinetic properties of derivatives derived from 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene have also been extensively studied. The tertiary butyl group contributes to lipophilicity, which can influence absorption and distribution within the body. Meanwhile, the ethoxy chain provides a balance between hydrophilicity and lipophilicity, potentially enhancing oral bioavailability. These factors are critical considerations in optimizing drug candidates for clinical use.

Advances in computational chemistry have further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies have been conducted to predict binding affinities and identify optimal conformations for interaction with biological targets. These insights have guided the design of more potent and selective analogs based on the core scaffold provided by 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene.

The compound's potential extends beyond traditional small-molecule drug development. It has been investigated as a building block for peptidomimetics and other biologically active polymers. The ability to introduce diverse functional groups along with its well-defined synthetic pathways make it an invaluable resource for synthetic chemists working on complex molecular architectures.

In conclusion, 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yloxyethyl}benzene (CAS No. 159707929) stands out as a versatile intermediate with broad applications in pharmaceutical chemistry and molecular biology. Its unique structural features and synthetic accessibility have positioned it as a key component in the development of novel therapeutic agents and advanced drug delivery systems. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of innovation in medicinal chemistry.

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